molecular formula C8H12ClN3 B3058535 2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine CAS No. 89967-00-0

2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B3058535
CAS No.: 89967-00-0
M. Wt: 185.65
InChI Key: QSCRWPUKPUFUEG-UHFFFAOYSA-N
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Description

2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at position 2 and three methyl groups at positions N, N, and 6.

Mechanism of Action

The mechanism of action of chloromethyl compounds can vary depending on their structure and the specific context. For example, in the Blanc chloromethylation, the reaction is carried out under acidic conditions with a ZnCl2 catalyst .

Safety and Hazards

Chloromethyl compounds can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and can be toxic if inhaled .

Future Directions

The future directions for research on chloromethyl compounds could involve the development of new synthetic methods, the exploration of new reactions, and the investigation of their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the process is carried out at moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential formation of hazardous by-products like bis(chloromethyl) ether .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-chloromethylpyrimidine: Lacks the additional methyl groups, making it less hydrophobic and potentially less reactive.

    N,N-dimethylpyrimidin-4-amine: Lacks the chloromethyl group, reducing its ability to form covalent bonds with nucleophiles.

    6-methylpyrimidine: Lacks both the chloromethyl and N,N-dimethyl groups, significantly altering its chemical properties.

Uniqueness

2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine is unique due to the combination of its chloromethyl and trimethyl groups, which confer distinct reactivity and biological activity. The presence of these groups enhances its ability to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-N,N,6-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6-4-8(12(2)3)11-7(5-9)10-6/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCRWPUKPUFUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00756151
Record name 2-(Chloromethyl)-N,N,6-trimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00756151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89967-00-0
Record name 2-(Chloromethyl)-N,N,6-trimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00756151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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